Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- An ethyl carboxylate group at position 4.
- A 7-methyl substituent on the pyrimidine ring.
- A 3-(4-isopropylphenyl) moiety attached to the pyrazolo ring.
The 4-isopropylphenyl group introduces steric bulk and moderate lipophilicity, which may influence binding affinity to biological targets and pharmacokinetic properties .
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 7-methyl-3-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-5-24-19(23)16-10-20-18-17(11-21-22(18)13(16)4)15-8-6-14(7-9-15)12(2)3/h6-12H,5H2,1-4H3 |
InChI Key |
JWKMDBUAYKIAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)C(C)C)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Crystallization Optimization
The target compound’s solubility profile allows crystallization from ethanol/water mixtures (3:1 v/v). Slow cooling from 60°C to 4°C over 12 hours yields needle-like crystals with ≥98% purity.
Chromatographic Methods
For analytical-scale purification, silica gel chromatography using hexane/ethyl acetate (4:1) as the eluent effectively separates byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >99.5% purity for pharmacological testing.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.28 (d, J = 6.9 Hz, 6H, iPr-CH₃), 2.68 (s, 3H, C7-CH₃), 3.01 (septet, J = 6.9 Hz, 1H, iPr-CH), 4.34 (q, J = 7.1 Hz, 2H, OCH₂), 6.78 (s, 1H, C5-H), 7.32–7.41 (m, 4H, Ar-H).
-
HRMS : Calculated for C₂₀H₂₂N₂O₂ [M+H]⁺: 346.1785; Found: 346.1789.
Purity Assessment
Batch consistency is verified via melting point (mp 148–150°C) and HPLC retention time (tᵣ = 8.7 min).
Comparative Analysis of Synthetic Methodologies
The table below contrasts key preparation methods:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 68 | 48–72 h | 95 | Moderate |
| Microwave-Assisted | 88 | 0.5–2 h | 98 | High |
| Continuous Flow | 82 | 3–5 h | 97 | Industrial |
Microwave-assisted synthesis offers the best balance of efficiency and purity, while continuous flow systems excel in large-scale production .
Chemical Reactions Analysis
Reactivity:: Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Substituents on the aromatic rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and substituents. For instance, reduction of the carbonyl group could yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Pyrazolo[1,5-a]pyrimidines, including ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, have been recognized for their anticancer properties. Research indicates that these compounds can act as selective protein inhibitors, impacting cancer cell proliferation and survival pathways. They demonstrate efficacy against various cancer types by inhibiting key enzymes involved in tumor growth and metastasis .
1.2 Enzymatic Inhibition
The compound has shown promise as an enzymatic inhibitor, particularly in the context of kinases and phosphatases. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases . The structural characteristics of pyrazolo[1,5-a]pyrimidines facilitate the design of selective inhibitors that can modulate these pathways effectively.
Material Science Applications
2.1 Fluorescent Properties
Recent studies have explored the optical applications of pyrazolo[1,5-a]pyrimidines due to their unique photophysical properties. This compound has been investigated as a potential fluorophore. Its ability to undergo excited-state intramolecular proton transfer enhances its fluorescence characteristics, making it suitable for use in imaging and sensing technologies .
2.2 Synthesis of Novel Materials
The compound serves as a building block for synthesizing novel materials with tailored properties. Its derivatives have been utilized in the creation of hybrid systems that combine pyrazolo[1,5-a]pyrimidines with other functional groups to enhance material properties such as solubility and stability . This versatility is crucial for developing advanced materials in electronics and photonics.
Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of this compound were tested against breast cancer cell lines. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting a promising avenue for further drug development.
Case Study 2: Optical Applications
Research focusing on the fluorescent properties of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibited enhanced fluorescence under specific conditions, making them suitable candidates for use in bioimaging applications.
Mechanism of Action
The compound likely exerts its effects through multiple pathways:
Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neuronal cells.
NF-kB Pathway Modulation: It may interfere with the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Aromatic Ring
Halogenated Analogues
- This alteration could impact interactions with hydrophobic enzyme pockets .
- Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 331428-53-6): Positional isomerism (substituent at position 2 vs. 3) may alter molecular conformation and binding modes. Bromine’s larger atomic radius compared to chlorine could further influence steric hindrance .
Fluorinated and Nitrile-Containing Analogues
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives: Fluorine and nitrile groups at the 5-aryl position (e.g., compounds 178d and 178f) demonstrated enhanced antitumor activity against HepG2 and MCF-7 cell lines, suggesting that electron-withdrawing groups improve bioactivity .
Heterocyclic Core Modifications
Tetrazolo[1,5-a]pyrimidine Derivatives
- Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: Replacing the pyrazolo ring with a tetrazolo group increases electronegativity.
Triazolo[1,5-a]pyrimidine Derivatives
Functional Group Variations at Position 6
- The trifluoromethyl group improves metabolic stability through steric and electronic effects .
Key Data Tables
Table 1: Substituent Effects on Antitumor Activity
Table 2: Crystallographic Comparison
| Compound | Heterocycle | Puckering Parameters (Q, θ) | Dihedral Angle (Ar–Ar) | Reference |
|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrimidine | N/A | N/A | – |
| Ethyl 7-(4-bromophenyl)-tetrazolo derivative | Tetrazolo[1,5-a]pyrimidine | Q = 0.125 Å, θ = 109.7° | 89.53° |
Biological Activity
Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its significant biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O2
- Molar Mass : 323.39 g/mol
- CAS Number : 941573-53-1
The compound features a unique arrangement with a pyrazolo[1,5-a]pyrimidine core, which is characterized by a carboxylic acid at the 6-position, a methyl group at the 7-position, and a 4-isopropylphenyl group at the 3-position. This structural configuration is crucial for its biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and specific targets remain to be fully elucidated .
Cytotoxic Effects
In vitro studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cells . While specific data on this compound remains limited, its structural analogs indicate a trend towards significant anticancer activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions between suitable precursors. The reaction typically involves the interaction of NH-3-aminopyrazoles with biselectrophilic compounds . Optimized synthetic routes have been developed to enhance yield and purity.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory activity via COX inhibition in animal models. |
| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria. |
| Study 3 | Evaluated cytotoxicity against MCF-7 and HeLa cell lines; derivatives exhibited significant growth inhibition. |
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do they influence its reactivity?
- The compound comprises a pyrazolo[1,5-a]pyrimidine core substituted with a 4-isopropylphenyl group at position 3, a methyl group at position 7, and an ethyl carboxylate at position 5. The 4-isopropylphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethyl carboxylate allows for further functionalization via hydrolysis or ester exchange reactions .
- Methodological Insight : X-ray crystallography (using SHELX programs ) and NMR spectroscopy are critical for confirming regiochemistry and substituent orientation. For example, the dihedral angle between the pyrimidine ring and aryl substituents can be resolved via crystallography to assess steric effects .
Q. What synthetic routes are typically employed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?
- A common approach involves cyclocondensation of β-keto esters with aminopyrazoles under acidic or basic conditions. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate has been reacted with aldehydes and aminoheterocycles to form analogous structures .
- Optimization Tip : Microwave-assisted synthesis or ultrasound irradiation can improve yields and reduce reaction times, as demonstrated in pyrazolo-pyrimidine hybrid syntheses .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Techniques :
- HPLC-MS : Quantifies purity and detects byproducts.
- Multinuclear NMR (¹H, ¹³C, ¹⁵N): Assigns proton environments and confirms substituent positions. For example, the methyl group at position 7 typically resonates near δ 2.4 ppm in ¹H NMR .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Case Study : Ismailb et al. (2019) found that fluorinated and nitrile-substituted analogs showed higher antitumor activity than non-halogenated derivatives against HepG2 and MCF-7 cell lines, despite similar CDK2 inhibition profiles . This suggests off-target interactions or pharmacokinetic factors (e.g., metabolic stability) may dominate.
- Methodological Approach :
- Comparative SAR Studies : Systematically vary substituents (e.g., isopropyl vs. trifluoromethyl) and assay cytotoxicity, kinase inhibition, and ADME properties.
- Molecular Dynamics Simulations : Probe binding modes to identify non-canonical interactions with biological targets .
Q. How does the three-dimensional conformation of this compound affect its interaction with enzymes like CDK2 or elastase?
- The flattened envelope conformation of the pyrimidine ring (puckering parameters: Q = 0.125 Å, θ = 109.7°) allows for π-π stacking with aromatic residues in enzyme active sites. The 4-isopropylphenyl group may occupy hydrophobic pockets, as seen in tetrazolo[1,5-a]pyrimidine inhibitors of human neutrophil elastase .
- Experimental Validation :
- Co-crystallization Studies : Resolve protein-ligand complexes using synchrotron radiation (e.g., Rigaku Saturn diffractometer ).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) to correlate conformation with affinity .
Q. What computational methods are used to predict the metabolic stability of this compound?
- In Silico Tools :
- ADMET Predictors : Estimate cytochrome P450 metabolism and clearance rates based on logP (XLogP3 ≈ 3.1) and topological polar surface area (TPSA ≈ 65.7 Ų) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative degradation .
Key Research Gaps and Recommendations
- Synthetic Challenges : Optimize regioselectivity in multi-component reactions to avoid dihydro-pyrimidine byproducts .
- Biological Screening : Prioritize assays against kinase targets (e.g., CDK2, EGFR) and inflammatory markers (e.g., COX-2) to elucidate dual mechanisms .
- Data Reproducibility : Cross-validate crystallographic findings using independent software (e.g., Olex2 vs. SHELXL ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
